

# Spectroscopic and Analytical Profile of Echimidine N-oxide: A Technical Guide

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## Compound of Interest

Compound Name: Echimidine N-oxide

Cat. No.: B1141805

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## Introduction

**Echimidine N-oxide** is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family.<sup>[1]</sup> As the N-oxide form of echimidine, it is a significant compound of interest in toxicology, pharmacology, and drug development due to its potential hepatotoxicity and other biological activities.<sup>[2]</sup> This technical guide provides an in-depth overview of the spectroscopic data of **Echimidine N-oxide**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with detailed experimental protocols and relevant biological pathways.

## Mass Spectrometry (MS) Data

Mass spectrometry is a crucial technique for the identification and quantification of **Echimidine N-oxide**. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method due to the thermal instability of the N-oxide functional group, which can decompose under the high temperatures used in gas chromatography (GC).<sup>[1]</sup>

Below is a summary of typical mass spectrometric data for **Echimidine N-oxide**.

Parameter	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>31</sub> NO <sub>8</sub>	[3]
Molecular Weight	413.5 g/mol	[3]
Monoisotopic Mass	413.20496695 Da	[3]
Precursor Ion (m/z)	414.2122	[3]
Adduct	[M+H] <sup>+</sup>	[3]

Table 1: Mass Spectrometry Data for **Echimidine N-oxide**.

## Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Ion Trap/Fourier Transform Mass Spectrometry (LC-ESI-ITFT)

A common method for the analysis of **Echimidine N-oxide** involves High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) and a high-resolution mass spectrometer such as an Orbitrap XL.

- Instrumentation: LTQ Orbitrap XL Thermo Scientific.[3]
- Column: Kinetex Evo C18 (2.6 µm, 50x2.1 mm) from Phenomenex.[3]
- Mobile Phase: A binary gradient system, typically using water and acetonitrile or methanol with a formic acid modifier, provides optimal separation from co-eluting isomers.
- Ionization Mode: Positive ESI.[3]
- MS Level: MS2 (Tandem MS).[3]
- Fragmentation Mode: Higher-Energy C-Type Dissociation (HCD).[3]
- Collision Energy: Ranging from 10% to 15% (nominal).[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed structural information about **Echimidine N-oxide**.

However, obtaining a pure standard of **Echimidine N-oxide** for NMR analysis can be challenging due to its co-elution with other isomers.<sup>[4]</sup> The NMR spectra of these isomers are often very similar, with many overlapping signals.<sup>[4]</sup>

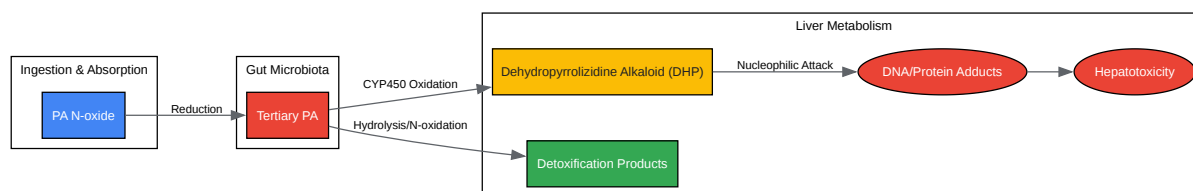
While a complete, assigned NMR dataset for **Echimidine N-oxide** is not readily available in the cited literature, data for the closely related echimidine and its isomers have been published and can serve as a reference. The presence of the N-oxide group is expected to induce downfield shifts in the protons and carbons of the pyrrolizidine ring system. For instance, in the <sup>13</sup>C NMR spectrum, the pyrrolizidine ring system exhibits characteristic chemical shifts, with C-1 resonating at approximately 132.9 ppm and C-2 at 128.2 ppm.<sup>[1]</sup>

A detailed analysis of the <sup>1</sup>H NMR spectrum of the isomeric mixture containing echimidine reveals characteristic signals for the olefinic protons and methyl groups of the necic acid moiety.<sup>[4]</sup> Researchers should be aware that under standard acidic HPLC conditions used for purification, echimidine can co-elute with its isomers, which may complicate spectral interpretation.<sup>[5]</sup>

## Signaling Pathways and Experimental Workflows

### Metabolic Pathway of Pyrrolizidine Alkaloid N-oxides

Pyrrolizidine alkaloid N-oxides are generally considered less toxic than their corresponding tertiary alkaloids. However, they can be reduced back to the toxic tertiary alkaloids by gut microbiota and hepatic enzymes.<sup>[6][7]</sup> These tertiary alkaloids can then be metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which can bind to cellular macromolecules like DNA and proteins, leading to hepatotoxicity.<sup>[8][9]</sup>

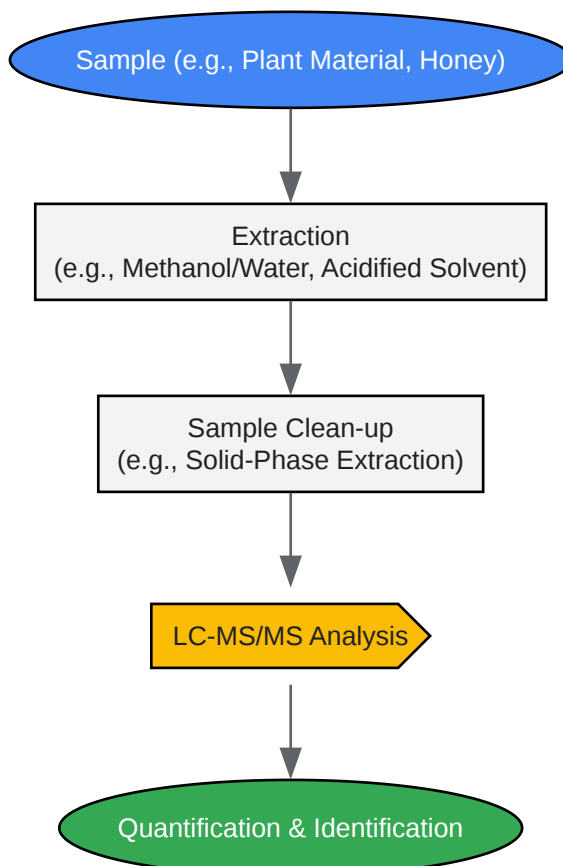


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Caption: Metabolic pathway of pyrrolizidine alkaloid N-oxides.

## Analytical Workflow for Pyrrolizidine Alkaloid N-oxides

The analysis of pyrrolizidine alkaloids and their N-oxides from complex matrices such as plant material or food products involves several key steps, from extraction to final detection.



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Caption: General analytical workflow for PA N-oxides.

## Conclusion

This technical guide provides a consolidated overview of the spectroscopic and analytical data for **Echimidine N-oxide**. The provided mass spectrometry data and experimental protocols offer a solid foundation for the identification and quantification of this compound. While detailed NMR data for the N-oxide is sparse, the information on its isomers provides valuable context. The visualized metabolic pathway and analytical workflow offer a broader understanding of the biological and analytical considerations for researchers, scientists, and drug development professionals working with pyrrolizidine alkaloids.

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